molecular formula C13H6F5NO B1452179 2-Methyl-5-(pentafluorobenzoyl)pyridine CAS No. 1187171-19-2

2-Methyl-5-(pentafluorobenzoyl)pyridine

Cat. No. B1452179
CAS RN: 1187171-19-2
M. Wt: 287.18 g/mol
InChI Key: XPXSHQJKWBGTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pentafluorobenzoyl)pyridine is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is also known as PFBMP and is a derivative of pyridine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(pentafluorobenzoyl)pyridine: is utilized in medicinal chemistry for the synthesis of various bioactive compounds. Its structure allows for the creation of Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . These Schiff bases can act as versatile pharmacophores, contributing significantly to drug discovery and development.

Organic Synthesis

In organic synthesis, this compound serves as a precursor for the construction of complex molecules. It can undergo various chemical reactions, such as Suzuki cross-coupling, to produce biaryl and heterobiarylpyridines, which are crucial in the synthesis of pharmaceuticals . The pentafluorobenzoyl group in particular enhances the reactivity of the pyridine ring, making it a valuable intermediate in organic transformations.

Material Science

2-Methyl-5-(pentafluorobenzoyl)pyridine: finds applications in material science due to its potential as a building block for advanced materials. Its molecular structure could be key in developing new polymers or coatings with unique properties, such as increased resistance to heat or chemical degradation .

Analytical Methods

This compound is also important in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and stability under different conditions make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Environmental Science

In environmental science, derivatives of 2-Methyl-5-(pentafluorobenzoyl)pyridine could be explored for their potential in environmental remediation. For instance, they might be used to create sensors or absorbents to detect and capture pollutants from air or water .

Flow Chemistry

The compound’s role in flow chemistry is noteworthy. It can be synthesized using green chemistry principles in a continuous flow setup, which is more environmentally friendly and efficient than traditional batch processes. This method reduces waste and energy consumption, aligning with the goals of sustainable chemistry .

properties

IUPAC Name

(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSHQJKWBGTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pentafluorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(pentafluorobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(pentafluorobenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(pentafluorobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(pentafluorobenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(pentafluorobenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(pentafluorobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.